Product packaging for Dammar-24-ene-3beta,20-diol, (20S)-(Cat. No.:)

Dammar-24-ene-3beta,20-diol, (20S)-

Cat. No.: B14792662
M. Wt: 444.7 g/mol
InChI Key: NLHQJXWYMZLQJY-CTJFNERMSA-N
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Description

General Overview of Dammarane-Type Triterpenoids in Natural Products Research

Dammarane-type triterpenoids are a class of tetracyclic triterpenes characterized by the dammarane (B1241002) skeleton. wikipedia.org These compounds are widely distributed in the plant kingdom, with a notable abundance in species of the Araliaceae family, such as the well-known medicinal plants Panax ginseng (Korean ginseng) and Gynostemma pentaphyllum. tandfonline.comresearchgate.net In fact, research has identified approximately 136 plant species across 46 families that contain dammarane-type triterpenoids. researchgate.net

The biosynthesis of these compounds in plants begins with the cyclization of 2,3-oxidosqualene into the dammarenyl cation, which then undergoes various enzymatic modifications to produce a vast array of derivatives. nih.govsci-hub.st In natural products research, dammarane triterpenoids are often found as saponins (B1172615), where the triterpenoid (B12794562) aglycone is attached to one or more sugar chains. nih.gov These glycosides, known as ginsenosides (B1230088) in Panax species and gypenosides in Gynostemma species, are the primary focus of many phytochemical investigations. tandfonline.comtandfonline.com

The interest in dammarane triterpenoids stems from their diverse and potent biological activities. Research has demonstrated their potential in a wide range of therapeutic areas, including cancer, inflammation, diabetes, and neurodegenerative diseases. nih.govnih.govnih.gov This broad spectrum of activity has made them a rich source for drug discovery and development. nih.govnih.gov

Nomenclature and Classification of (20S)-Dammar-24-ene-3beta,20-diol within Triterpenoid Chemistry

(20S)-Dammar-24-ene-3beta,20-diol is systematically named and classified based on the established rules of organic chemistry nomenclature. Its chemical formula is C30H52O2.

Table 1: IUPAC and Stereochemical Descriptors

FeatureDescription
Parent Hydride Dammarane
Functional Groups Two hydroxyl (-OH) groups at positions 3 and 20. A double bond between carbons 24 and 25.
Stereochemistry The hydroxyl group at position 3 is in the beta (β) configuration, meaning it projects above the plane of the ring system. The stereocenter at position 20 has an 'S' configuration.

This compound belongs to the tetracyclic triterpenoid class, specifically the dammarane subgroup. Triterpenoids are themselves a subclass of terpenes, which are built from isoprene units. The dammarane skeleton is a fundamental structure from which a multitude of other naturally occurring triterpenoids are derived.

Research Trajectory and Significance of (20S)-Dammar-24-ene-3beta,20-diol as a Research Compound

The research trajectory of (20S)-Dammar-24-ene-3beta,20-diol is intrinsically linked to the broader investigation of dammarane saponins from medicinal plants. Early research focused on the isolation and structural elucidation of these complex glycosides. As analytical techniques advanced, so did the ability to isolate and identify the aglycone cores, including (20S)-Dammar-24-ene-3beta,20-diol.

A significant portion of research has centered on its role as a key intermediate in the biosynthesis of various dammarane-type saponins. nih.gov It is recognized as a precursor to protopanaxadiol (B1677965), a major aglycone of many ginsenosides. nih.gov

More recently, research has shifted towards understanding the specific biological activities of the isolated aglycones. Studies have explored the anti-inflammatory and cytotoxic properties of (20S)-Dammar-24-ene-3beta,20-diol and its derivatives. nih.govnih.gov For instance, some dammarane triterpenoids have been shown to inhibit the production of inflammatory mediators. acs.org The significance of (20S)-Dammar-24-ene-3beta,20-diol as a research compound lies in its foundational role. It serves as a crucial building block for the synthesis of novel dammarane derivatives with potentially enhanced therapeutic properties. This has led to numerous studies focused on the chemical modification of its structure to explore structure-activity relationships. nih.govnih.gov

Table 2: Key Research Findings on Dammarane Triterpenoids

Research AreaKey Findings
Anti-inflammatory Activity Certain dammarane triterpenoids have demonstrated the ability to decrease the secretion of inflammatory markers like TNF-α, PGE2, and IL-6. acs.org
Anticancer Potential Dammarane-type triterpenoids, including ginsenosides and their sapogenins, have been investigated for their potential as antitumor agents. nih.govnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Several dammarane triterpenoids have shown significant inhibitory activity against PTP1B, an enzyme implicated in type 2 diabetes. tandfonline.com

The continued investigation into (20S)-Dammar-24-ene-3beta,20-diol and its derivatives holds promise for the development of new therapeutic agents. Its well-defined chemical structure and its role as a precursor for a vast library of natural products make it an invaluable tool in medicinal chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O2 B14792662 Dammar-24-ene-3beta,20-diol, (20S)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(8R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,27-,28+,29+,30-/m0/s1

InChI Key

NLHQJXWYMZLQJY-CTJFNERMSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1CCC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)O)C)C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 20s Dammar 24 Ene 3beta,20 Diol

Botanical Distribution and Source Organisms

(20S)-Dammar-24-ene-3beta,20-diol has been isolated from several plant species, with its occurrence being particularly notable in the genera Panax and Aglaia, as well as in the resin of Shorea javanica and within the complex chemical profile of Mangifera indica.

Panax: The genus Panax, which includes well-known medicinal plants like ginseng, is a rich source of dammarane-type triterpenoids, commonly known as ginsenosides (B1230088). researchgate.netnih.gov While numerous dammarane (B1241002) derivatives have been identified in species such as Panax notoginseng and Panax quinquefolius, the specific isolation of (20S)-Dammar-24-ene-3beta,20-diol is often in the form of its glycosides. scienceopen.comnih.govnih.govnih.gov For instance, studies on the root rot of P. notoginseng have led to the isolation of a variety of dammarane-type triterpenes. scienceopen.comnih.govnih.gov The biosynthesis of these compounds is a key area of research, with studies showing that the overexpression of genes like squalene (B77637) synthase can enhance the production of triterpenes in P. ginseng. oup.com

Aglaia: The genus Aglaia (family Meliaceae) is another significant source of dammarane-type triterpenoids. nih.govresearchgate.netmdpi.comnih.gov The compound (20S)-Dammar-24-ene-3beta,20-diol monohydrate has been directly isolated from the bark of Aglaia exima. Other related dammarane compounds have been found in various parts of other Aglaia species, such as Aglaia cucullata, Aglaia perviridis, and Aglaia elliptica, highlighting the chemical diversity within this genus. nih.govmdpi.com The distribution of these triterpenoids can also show infraspecific variability depending on the geographical location of the plant. researchgate.net

Shorea javanica: Dammar resin, obtained from trees of the Dipterocarpaceae family, including Shorea javanica, is the original source from which dammarane triterpenes were first isolated. wikipedia.org The resin is a complex mixture of triterpenoids and their oxidation products. uva.nl While the exact composition can vary, dammarenediol is a known constituent of dammar resin, which likely includes the (20S) isomer. uva.nl

Mangifera indica: The mango tree, Mangifera indica, is known to produce a wide array of secondary metabolites, including triterpenoids. niscpr.res.in Both dammarane and cycloartane (B1207475) triterpenoids have been reported from various parts of the plant, including the resin. niscpr.res.innih.gov While a comprehensive analysis of all triterpenoid (B12794562) constituents is ongoing, the presence of dammarane-type structures suggests that (20S)-Dammar-24-ene-3beta,20-diol could be a component of the complex triterpenoid profile of M. indica. niscpr.res.innih.gov

Table 1: Botanical Sources of (20S)-Dammar-24-ene-3beta,20-diol and Related Compounds

Botanical Source Family Part of Plant Compound Type
Panax notoginseng Araliaceae Roots Dammarane-type triterpenes and saponins (B1172615)
Aglaia exima Meliaceae Bark (20S)-Dammar-24-ene-3beta,20-diol monohydrate
Shorea javanica Dipterocarpaceae Resin Dammarane triterpenoids (Dammarenediol)
Mangifera indica Anacardiaceae Resin, Leaves, Bark Dammarane and cycloartane triterpenoids

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of (20S)-Dammar-24-ene-3beta,20-diol from its natural sources relies on a combination of extraction and chromatographic techniques.

Column Chromatography: A fundamental technique for the purification of (20S)-Dammar-24-ene-3beta,20-diol is column chromatography. Silica gel is commonly used as the stationary phase. wiley-vch.demdpi.comsemanticscholar.org The separation is typically achieved using a gradient elution system with a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). wiley-vch.demdpi.comsemanticscholar.org For instance, a gradient of hexane-ethyl acetate can effectively separate different dammarane-type triterpenoids from a crude plant extract. mdpi.com The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high degree of purity, preparative HPLC is often employed. Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). This technique allows for the fine separation of closely related isomers and other impurities.

Table 2: Liquid Chromatography Parameters for Triterpenoid Isolation

Technique Stationary Phase Mobile Phase Example Application
Column Chromatography Silica Gel Hexane-Ethyl Acetate (gradient) Initial purification of crude extracts
Preparative HPLC C18 Reversed-Phase Methanol-Water or Acetonitrile-Water (gradient) Final purification to high purity

To improve extraction efficiency and reduce the use of organic solvents, several modern extraction techniques have been developed.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process. nih.govnih.govdntb.gov.uaresearchgate.net This method has been successfully applied to extract ginsenosides from Panax species, with optimized conditions including the use of water or aqueous ethanol (B145695) as the solvent, specific microwave power, and extraction time. nih.govnih.govresearchgate.net

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance the release of phytochemicals. nih.gov This technique has been shown to be effective for the extraction of triterpenoids from various plant materials, often resulting in higher yields in a shorter time compared to conventional methods. nih.gov

Supercritical Fluid Extraction (SFE): SFE, particularly with supercritical carbon dioxide (scCO2), is considered a green extraction technology. researchgate.netnih.govnih.gov Due to its non-polar nature, scCO2 is well-suited for extracting triterpenoids. The solvating power of scCO2 can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds. researchgate.net This method avoids the use of toxic organic solvents and yields a clean extract.

Table 3: Alternative Extraction Techniques for Triterpenoids

Technique Principle Advantages
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating. Faster extraction, reduced solvent consumption.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves for cell disruption. Increased yield, shorter extraction time.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent. "Green" technology, high selectivity, solvent-free product.

Biogeographical and Ecophysiological Contexts of (20S)-Dammar-24-ene-3beta,20-diol Production in Plants

The production of (20S)-Dammar-24-ene-3beta,20-diol and other triterpenoids in plants is not arbitrary but is influenced by a combination of genetic, developmental, and environmental factors.

Triterpenoids, including those of the dammarane type, are widely recognized as playing a crucial role in plant defense mechanisms. hebmu.edu.cnresearchgate.net These compounds can act as antifeedants against herbivores and possess antimicrobial properties, thus protecting the plant from various biotic stresses. hebmu.edu.cn For example, the accumulation of certain triterpenoids in Panax notoginseng has been observed in response to root rot disease, suggesting their involvement in the plant's defense response. scienceopen.comnih.gov

The biosynthesis of these compounds begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by specific oxidosqualene cyclases. researchgate.net The expression of the genes encoding these enzymes can be influenced by various factors. For instance, metabolic engineering studies have shown that overexpressing the gene for squalene synthase in Panax ginseng leads to an increased production of both phytosterols (B1254722) and triterpene saponins. oup.com

Furthermore, the chemical profile of triterpenoids within a plant species can exhibit significant variation depending on the geographical location and environmental conditions. Studies on Aglaia species have indicated that the stereochemical trends of major triterpenes can differ between collection sites, highlighting a biogeographical influence on their biosynthesis. researchgate.net This variation may be an adaptive response to different local selective pressures from herbivores and pathogens.

Synthetic Chemistry and Derivatization Strategies of 20s Dammar 24 Ene 3beta,20 Diol

Total Synthesis Approaches Towards the Dammarane (B1241002) Core

The complete chemical synthesis of the complex, multi-stereocenter dammarane skeleton is a formidable challenge in organic chemistry. One of the notable achievements in this area is the enantioselective total synthesis of dammarendiol II, a closely related dammarane triterpene. A concise and effective synthesis was developed, showcasing advanced strategies to construct the tetracyclic core and control stereochemistry.

Another significant focus has been the total synthesis of dammarane-type saponins (B1172615), such as Ginsenoside Re and Notoginsenoside R1. nih.gov These syntheses require not only the construction of the aglycone core but also the regio- and stereo-controlled installation of sugar moieties. nih.gov The development of such synthetic routes is crucial as it provides access to rare or difficult-to-isolate natural products and allows for the creation of novel analogs for structure-activity relationship (SAR) studies. These complex syntheses often reflect the cutting edge of both triterpene and carbohydrate chemistry. nih.gov

Semisynthesis and Chemical Modification Methodologies for (20S)-Dammar-24-ene-3beta,20-diol Derivatives

Semisynthesis, starting from naturally abundant precursors like (20S)-Dammar-24-ene-3beta,20-diol, offers a more practical and efficient route to generate diverse derivatives. mdpi.com This approach allows chemists to selectively modify different parts of the molecule—the functional groups, the side chain, and the ring system—to explore the chemical space and produce compounds with tailored properties.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through reactions like oxidation, reduction, substitution, or addition. On the (20S)-Dammar-24-ene-3beta,20-diol scaffold, the C-3 and C-20 hydroxyl groups are primary targets for such transformations.

Standard synthetic protocols can be applied to achieve these conversions. For instance, the secondary hydroxyl group at the C-3 position can be oxidized to a ketone, yielding 20S-hydroxydammar-24-en-3-one. nih.gov This ketone functionality then serves as a handle for further modifications. The presence of two hydroxyl groups with different steric and electronic environments (C-3 secondary vs. C-20 tertiary) allows for selective reactions, which is a key aspect of regioselective functionalization.

Structural elaboration often involves esterification or etherification of the hydroxyl groups. For example, mono- and di-succinyl derivatives have been synthesized, which introduces acidic chains to the molecule. nih.gov These modifications significantly alter the polarity and chemical properties of the parent compound.

Table 1: Examples of Functional Group Interconversions on the Dammarane Skeleton

Starting Functional Group Reagent/Condition Product Functional Group Position
C-3β-Hydroxyl Pyridinium chlorochromate (PCC) C-3-Ketone A-Ring
C-3β-Hydroxyl Succinic anhydride, Pyridine C-3-Succinyl ester A-Ring

The flexible side chain at C-17, containing the C-20 hydroxyl and the C-24 double bond, is a hotbed for chemical modifications.

Epoxidation: The double bond between C-24 and C-25 is susceptible to epoxidation. This reaction introduces a reactive three-membered ether ring, creating compounds like (20S,24S)-epoxy-25-hydroxydammarane derivatives. nih.gov The epoxide can be further opened by various nucleophiles to install new functional groups. The formation of an epoxide ring through C-20/C-24 has also been reported, leading to a tetrahydrofuran (B95107) ring system. nih.gov

Reduction: The C-24/C-25 double bond can be selectively reduced using standard catalytic hydrogenation methods, leading to the corresponding saturated dammarane derivative. This modification removes the reactivity of the double bond and alters the shape and flexibility of the side chain.

Amination: While direct amination of the side chain is less commonly reported, it can be envisioned through multi-step sequences. For example, oxidation of the side-chain double bond to a diol, followed by conversion of one or both hydroxyls to a leaving group (e.g., tosylate), would allow for nucleophilic substitution with an amine source. Alternatively, oxidative cleavage of the double bond to an aldehyde or ketone could be followed by reductive amination.

Cyclization: The side chain can undergo various cyclization reactions. For instance, oxidative alkaline-degradation of ginsenosides (B1230088) can lead to new dammarane-type triterpenes with cyclization at the side chain, such as (12R, 20S, 24R)-20, 24; 12, 24-diepoxy-24-deisopropyl-dammarane-3beta-ol. nih.gov

Modifying the tetracyclic ring system of the dammarane core leads to significant structural diversification. The A-ring is a common target for such transformations.

A-Ring Contraction and Opening: The synthesis of A-nor dammarane-type triterpenes, where the A-ring is contracted to a five-membered ring, has been reported. nih.gov Another significant modification is the oxidative cleavage of the A-ring between C-2 and C-3 to form 2,3-seco-2,3-dioic acid derivatives. nih.gov These "seco" derivatives break open the ring system, drastically changing the molecular architecture.

Azepane Introduction: A particularly interesting modification is the expansion of the A-ring to include a nitrogen atom, forming a seven-membered azepane ring. The synthesis of A-azepano-triterpenoids has been achieved, creating novel heterocyclic derivatives. nih.gov For example, azepanobetulin and azepano-glycyrrhetol have been synthesized and evaluated for biological activity, demonstrating the utility of this ring-expansion strategy. nih.gov

Table 2: Examples of Ring System Modifications

Modification Type Description Resulting Structure
Ring Opening Oxidative cleavage of the C2-C3 bond. 2,3-seco-dioic acid derivative
Ring Contraction Removal of one carbon from the A-ring. A-nor-dammarane

Synthesis of Glycosylated and Other Complex Conjugates

Glycosylation, the attachment of sugar moieties, is a key modification in nature that often enhances the solubility and biological activity of triterpenoids. mdpi.com The synthesis of these complex glycoconjugates is a major focus in dammarane chemistry.

The hydroxyl groups at C-3 and C-20 are the primary sites for glycosylation. Synthetic strategies often employ glycosyl donors like glycosyl ortho-alkynylbenzoates under gold catalysis, which allows for glycosylation under neutral conditions crucial for acid-labile substrates. nih.gov The choice of protecting groups on both the aglycone and the sugar donor is critical for achieving regio- and stereocontrol. Helferich's conditions have also been used for the regio- and stereoselective synthesis of 12-O-β-D-glucopyranosides of certain dammarane triols.

Beyond simple glycosides, more complex conjugates can be synthesized. For instance, dammarane derivatives have been linked to other molecules, such as fatty acids, to create lipophilic esters. nih.gov

Regioselective and Stereoselective Functionalization in Synthesis

Achieving control over regioselectivity (which functional group reacts) and stereoselectivity (the 3D orientation of new bonds) is paramount in the synthesis of complex molecules like dammarane derivatives.

Regioselectivity: The inherent differences in the reactivity of the functional groups on the dammarane skeleton can be exploited. The C-3 secondary hydroxyl is generally more reactive than the C-20 tertiary hydroxyl, allowing for selective acylation or oxidation at the C-3 position under controlled conditions. Protecting group strategies are often employed to block one hydroxyl group while reacting the other. For example, selectively protecting the C-3 hydroxyl allows for modifications to be focused on the side chain.

Biological Activity and Pharmacological Research of 20s Dammar 24 Ene 3beta,20 Diol and Its Derivatives Preclinical and in Vitro Studies

Anticancer and Cytotoxic Mechanisms in Cell Culture Models

(20S)-Dammar-24-ene-3beta,20-diol has demonstrated notable anticancer and cytotoxic effects across a variety of cancer cell culture models. These effects are primarily attributed to its ability to induce programmed cell death (apoptosis), modulate the cell cycle, and inhibit the uncontrolled growth of cancer cells.

Induction of Apoptosis and Cell Cycle Modulation

Research indicates that (20S)-Dammar-24-ene-3beta,20-diol is a potent inducer of apoptosis in cancer cells. In human endometrial cancer HEC-1A cells, the compound was shown to induce cell death through a caspase-mediated apoptotic pathway. koreascience.kr This was evidenced by an increase in the population of both early and late-stage apoptotic cells in a dose-dependent manner. koreascience.kr Further investigation into its mechanisms reveals that it can trigger apoptosis through both caspase-dependent and -independent pathways. In human glioma cell lines SF188 and U87MG, treatment with this compound led to programmed cell death, which included both typical apoptosis and autophagy. selleckchem.com For SF188 cells, this involved the rapid activation of caspases-3, -8, -7, and -9. selleckchem.com

In addition to inducing apoptosis, (20S)-Dammar-24-ene-3beta,20-diol has been observed to modulate the cell cycle in cancer cells, a critical process for controlling cell proliferation. Studies have shown that it can cause cell cycle arrest, primarily at the G0/G1 phase. In human colon carcinoma HCT116 cells, treatment with the compound led to an arrest in the G1/S phases of the cell cycle. nih.gov Similarly, in lung cancer A549 cells, it was found to block cell cycle progression at the G0/G1 phase by targeting the epidermal growth factor receptor (EGFR)/MAPK signaling pathway. mdpi.com This disruption of the cell cycle prevents cancer cells from proceeding to the DNA synthesis (S) and mitosis (M) phases, thereby halting their proliferation.

Inhibition of Cancer Cell Proliferation

A significant body of in vitro research has demonstrated the ability of (20S)-Dammar-24-ene-3beta,20-diol to inhibit the proliferation of a wide range of cancer cell lines. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

The compound has shown considerable anti-proliferative activity against various human cancer cell lines. For instance, in human endometrial cancer HEC-1A cells, the IC50 value was determined to be 3.5 µM. koreascience.kr In studies involving hepatocellular carcinoma HepG2 cells, the IC50 value was reported to be 62.68 ± 5.03 μM after 24 hours of treatment. nih.gov Research on acute myeloid leukemia (AML) cells, including MOLM-13, THP-1, and MV4-11, revealed IC50 values of 29.5 ± 1.4 μM, 44.5 ± 1.5 μM, and 32.5 ± 1.9 μM, respectively, after 48 hours of treatment. frontiersin.org

The following table summarizes the reported IC50 values for (20S)-Dammar-24-ene-3beta,20-diol in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)
HEC-1AHuman Endometrial Cancer3.5
HepG2Human Hepatocellular Carcinoma62.68 ± 5.03
MOLM-13Acute Myeloid Leukemia29.5 ± 1.4
THP-1Acute Myeloid Leukemia44.5 ± 1.5
MV4-11Acute Myeloid Leukemia32.5 ± 1.9

Effects on Specific Cancer Cell Lines (e.g., P-388 Murine Leukemia, Human Lung Cancer, Melanoma)

The cytotoxic effects of (20S)-Dammar-24-ene-3beta,20-diol have been investigated in several specific cancer cell lines, providing further insight into its potential as an anticancer agent.

While specific cytotoxic data for P-388 murine leukemia cells is not extensively detailed in the reviewed literature, the broader activity against other leukemia types, such as acute myeloid leukemia, suggests a potential for efficacy. frontiersin.org

In the context of human lung cancer , studies on the A549 cell line have shown that the compound induces mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt signaling pathway. mdpi.com It also disrupts the EGFR/MAPK signaling pathway, leading to cell cycle arrest. mdpi.com In another human lung cancer cell line, NCI-H1299, it has also been shown to inhibit proliferation and induce apoptosis.

Research on melanoma has focused on a derivative, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol. This derivative was found to inhibit melanoma cell proliferation in a dose-dependent manner by inducing both autophagy and apoptosis through the activation of the AMPK/JNK pathway.

Anti-inflammatory Research Paradigms

Beyond its anticancer properties, (20S)-Dammar-24-ene-3beta,20-diol has been investigated for its anti-inflammatory potential. Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

A key mechanism through which (20S)-Dammar-24-ene-3beta,20-diol may exert its anti-inflammatory effects is by modulating the production of inflammatory mediators. One such mediator is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS), can contribute to inflammation and tissue damage.

A study utilizing the murine macrophage cell line RAW264.7 demonstrated that protopanaxadiol (B1677965) (PPD), a mixture containing (20S)-Dammar-24-ene-3beta,20-diol, significantly blocked the production of nitric oxide induced by lipopolysaccharide (LPS) in a dose-dependent manner. koreascience.kr This suggests that the compound can interfere with the signaling pathways that lead to the upregulation of iNOS and subsequent NO production.

In Vivo Anti-inflammatory Activity in Animal Models

The anti-inflammatory effects of (20S)-Dammar-24-ene-3beta,20-diol have also been observed in animal models. In a study involving immobilization-stressed mice, treatment with the compound was found to potently suppress the stress-induced increase in serum levels of interleukin-6 (IL-6), a pro-inflammatory cytokine. selleckchem.com

While specific studies on its effects in the widely used carrageenan-induced paw edema model in rats were not found in the reviewed literature, this model is a standard for evaluating the anti-edematous effects of potential anti-inflammatory drugs. nih.govyoutube.comyoutube.com The observed suppression of pro-inflammatory cytokines in other models suggests that (20S)-Dammar-24-ene-3beta,20-diol warrants further investigation in such direct models of inflammation.

Antiviral Research and Mechanisms

Based on the available scientific literature, there is currently a lack of studies investigating the antiviral properties of (20S)-Dammar-24-ene-3beta,20-diol and its immediate derivatives. Therefore, its potential efficacy and mechanisms against viral pathogens remain an uninvestigated area of its pharmacological profile.

Immunomodulatory Effects and Signaling Pathways

Dammarane-type saponins (B1172615), the class of compounds to which (20S)-Dammar-24-ene-3beta,20-diol belongs, have demonstrated notable immunomodulatory, particularly anti-inflammatory, effects in various preclinical models. Although direct studies on (20S)-Dammar-24-ene-3beta,20-diol are not available, research on related compounds from medicinal plants offers significant insights.

For instance, dammarane-type triterpenoid (B12794562) saponins isolated from the leaves of Panax notoginseng have been shown to possess anti-inflammatory properties. These compounds were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a key cellular model for studying inflammation. mdpi.com NO is a critical signaling molecule in the inflammatory process, and its inhibition suggests a potential mechanism for the anti-inflammatory effects of these saponins.

Further supporting these findings, a study on dammarane (B1241002) triterpenoids from the leaves of Cyclocarya paliurus identified several compounds with potent anti-inflammatory activity. nih.gov Two specific cypaliurusides, T and U, exhibited significant inhibitory effects on inflammatory markers, with their potency being comparable to or even exceeding that of dexamethasone, a widely used steroidal anti-inflammatory drug. nih.gov These findings underscore the potential of the dammarane skeleton in developing new anti-inflammatory agents. The mechanisms underlying these effects are thought to involve the modulation of key inflammatory signaling pathways, although the precise molecular interactions are still under investigation.

Enzymatic Inhibition Studies (e.g., α-Glucosidase, Acetylcholinesterase)

The inhibitory effects of dammarane-type triterpenoids on various enzymes have been a key area of pharmacological research. These studies have identified potential therapeutic applications, particularly in the context of metabolic diseases.

One of the notable enzymatic targets is α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. Derivatives of a closely related compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, have been synthesized and evaluated for their α-glucosidase inhibitory activity. While the parent compound showed moderate inhibition, certain synthetic derivatives displayed altered and in some cases, enhanced inhibitory profiles. This highlights the potential for structural modification of the dammarane skeleton to optimize enzymatic inhibition.

Another significant enzymatic target for dammarane triterpenoids is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is considered a promising strategy for the treatment of type 2 diabetes and obesity. A study on dammarane triterpenoids isolated from the hydrolysate of total Gynostemma pentaphyllum saponins revealed that all tested compounds exhibited significant inhibitory activity against PTP1B. tandfonline.com The structure-activity relationship analysis from this study suggested that the presence of an electron-donating group on the side chain of the dammarane skeleton was crucial for the observed PTP1B inhibitory activity. tandfonline.com

Compound/Derivative ClassEnzyme TargetKey Findings
Derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triolα-GlucosidaseSynthetic modifications can modulate inhibitory activity.
Dammarane triterpenoids from Gynostemma pentaphyllumProtein Tyrosine Phosphatase 1B (PTP1B)All tested compounds showed significant inhibition; electron-donating groups on the side chain enhance activity. tandfonline.com

Activation of Specific Cellular Pathways (e.g., AMPKα2β1γ1 Activation)

A significant body of research has focused on the ability of dammarane-type saponins to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. scispace.comnih.govresearchgate.net Activation of AMPK has numerous downstream effects that are beneficial in the context of metabolic diseases.

A pivotal study in this area involved the investigation of derivatives of 20S-dammar-24-en-2α,3β,12β,20-tetrol (GP), a close structural analogue of (20S)-Dammar-24-ene-3beta,20-diol. The parent compound, GP, was found to activate the specific AMPK heterotrimer α2β1γ1 with a 2.4-fold increase in activity and an EC50 of 5.1 μM. nih.gov In an effort to enhance this activity, a series of derivatives were synthesized. The study revealed that the introduction of an amine group at the 24-position of the dammarane skeleton significantly increased the potency and efficacy of AMPK activation. nih.gov The most potent derivatives exhibited a 2.7 to 3.2-fold activation of AMPKα2β1γ1 with EC50 values in the sub-micromolar range, surpassing the activity of the natural activator AMP. nih.gov Furthermore, these potent compounds were shown to inhibit glucose output in cells by increasing the phosphorylation of AMPK, without inducing cytotoxicity. nih.gov

These findings are supported by broader research on dammarane-type saponins from Gynostemma pentaphyllum, which have been shown to activate AMPK in cultured myotube cells, leading to increased fatty acid β-oxidation and glucose uptake. nih.gov The activation of the AMPK pathway represents a key mechanism through which these compounds may exert their beneficial metabolic effects. researchgate.net

Compound/DerivativeCellular PathwayPotency (EC50)Efficacy (Fold Activation)
20S-dammar-24-en-2α,3β,12β,20-tetrol (GP)AMPKα2β1γ1 Activation5.1 μM~2.4
GP Derivative 12AMPKα2β1γ1 Activation0.3 μM3.2
GP Derivative 17AMPKα2β1γ1 Activation0.8 μM2.7
GP Derivative 18AMPKα2β1γ1 Activation0.8 μM3.0
GP Derivative 19AMPKα2β1γ1 Activation1.0 μM2.8
AMP (Positive Control)AMPKα2β1γ1 Activation1.6 μM3.2

Data sourced from a study on derivatives of 20S-dammar-24-en-2α,3β,12β,20-tetrol (GP). nih.gov

Molecular Target Identification and Ligand-Receptor Interactions

The identification of specific molecular targets is crucial for understanding the pharmacological mechanisms of any compound. For dammarane-type triterpenoids, research has successfully identified several key molecular targets.

As detailed in the previous section, the AMPKα2β1γ1 heterotrimer has been identified as a direct molecular target for derivatives of 20S-dammar-24-en-2α,3β,12β,20-tetrol. nih.gov The structure-activity relationship studies, which showed that modifications at the C-24 position dramatically alter activity, provide strong evidence for a specific binding interaction between these dammarane derivatives and the AMPK protein complex. nih.gov

Another well-defined molecular target is Protein Tyrosine Phosphatase 1B (PTP1B). tandfonline.com Molecular docking studies have been employed to elucidate the ligand-receptor interactions between dammarane triterpenoids and PTP1B. tandfonline.com These computational analyses suggest that the inhibitory mechanism involves the formation of competitive hydrogen bonds between the electron-donating groups on the side chain of the dammarane molecule and the Asp48 amino acid residue within the active site of the PTP1B protein. tandfonline.com This provides a structural basis for the observed enzymatic inhibition and a rational approach for the design of more potent PTP1B inhibitors based on the dammarane scaffold.

While these studies on related compounds have identified specific molecular targets and have begun to unravel the nature of the ligand-receptor interactions, similar detailed investigations for (20S)-Dammar-24-ene-3beta,20-diol are yet to be reported.

Structure Activity Relationship Sar Investigations of 20s Dammar 24 Ene 3beta,20 Diol

Influence of Core Dammarane (B1241002) Skeleton Modifications on Biological Activity

The tetracyclic core of the dammarane skeleton is a fundamental determinant of its biological profile. Modifications to this framework can lead to significant changes in activity. For instance, dammarane triterpenoids are known to possess a range of biological activities, including cytotoxic, antiviral, antifungal, anti-inflammatory, and immunomodulatory effects. mdpi.com The specific type of activity can often be traced back to the nature of the dammarane aglycone. mdpi.com

Research has shown that alterations in the A-ring, such as the formation of a 3,19-hemiketal bridge, can result in compounds with moderate cytotoxic activity against various cancer cell lines. nih.gov Similarly, the formation of an epoxide ring in the side chain, for example between C-20 and C-24, has been noted. mdpi.comnih.gov However, in some cases, the presence of such an epoxide ring has been associated with a decrease in anticancer activity when compared to analogs with an unmodified side chain. mdpi.com

The oxidation state of the core is also critical. The presence of a ketone group at the C-3 position, as seen in 20S-hydroxydammar-24-en-3-one, has been shown to be essential for cytotoxicity against certain cancer cell lines, demonstrating stronger activity than its 3β-hydroxy counterpart. mdpi.com This highlights that even minor changes to the core skeleton can profoundly influence the biological outcome. The diversity of these core structures, with over 200 different triterpenoid (B12794562) skeletons identified, provides a rich scaffold for medicinal chemistry explorations. mdpi.com

The table below summarizes the cytotoxic activities of some dammarane triterpenoids with modified skeletons.

Compound NameModificationCell Lines TestedActivity (IC50)
Dammarane with 3,19-hemiketal bridge3,19-hemiketal bridge in A-ringHepG2, MCF-7, DU14513.7 ± 0.2 to 32.0 ± 1.7 μM nih.gov
20S-hydroxydammar-24-en-3-onKetone at C-3MCF-7, B16-F10Strongest activity among tested analogs mdpi.com
3β-oleate-20S,24S-epoxy-25-hydroxydammaraneEpoxide ring in side chainMCF-7, B16-F10Weak cytotoxic activity mdpi.com

Impact of Substituents on Potency and Selectivity (e.g., Amine at C-24, L-amino acid conjugation)

The nature and position of substituents on the dammarane skeleton play a pivotal role in modulating the potency and selectivity of these compounds. The introduction of different functional groups can alter physicochemical properties such as polarity, solubility, and the ability to form hydrogen bonds, all of which affect interaction with biological targets.

A significant finding in the SAR of dammarane derivatives is the introduction of an amine group at the C-24 position. In a study on derivatives of 20S-dammar-24-en-2α,3β,12β,20-tetrol, the addition of an amine at C-24 was found to effectively and significantly increase the potency and efficacy of AMPK activation. This demonstrates how a specific substituent can enhance a particular biological activity.

Conversely, the addition of bulky substituents can sometimes be detrimental to activity. For example, the presence of a fatty acid substituent, such as an oleate (B1233923) group at C-3, has been shown to significantly decrease the cytotoxic activity of dammarane-type triterpenoids. mdpi.com This suggests that for certain activities, a less sterically hindered C-3 position is preferable.

The concept of conjugating amino acids to a drug scaffold is a strategy used in medicinal chemistry to potentially improve properties like cell permeability and target interaction. While specific examples of L-amino acid conjugation to (20S)-Dammar-24-ene-3beta,20-diol were not detailed in the provided search results, studies on other molecules, such as aminoadamantane derivatives, have shown that conjugation with amino acids like glycine (B1666218) can lead to high antiviral activity combined with low cytotoxicity. mdpi.com This approach could theoretically be applied to dammarane triterpenoids to modulate their biological profiles.

The table below illustrates the impact of different substituents on the biological activity of dammarane derivatives.

Parent CompoundSubstituentPositionEffect on Biological Activity
20S-dammar-24-en-2α,3β,12β,20-tetrolAmineC-24Increased potency and efficacy of AMPK activation
20S-hydroxydammar-24-en3β-oleateC-3Decreased cytotoxic activity mdpi.com
AdamantaneGlycineN/AHigh antiviral activity, low cytotoxicity mdpi.com

Conformational Analysis and Stereochemical Determinants of Activity

The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, is a critical factor governing its interaction with biological macromolecules. For dammarane triterpenoids, specific stereochemical features have been identified as key determinants of their biological activity.

One of the most significant stereochemical features is the configuration at the C-20 position. SAR studies have indicated that the stereochemistry at this chiral center can significantly affect the anti-proliferative potency of dammarane saponins (B1172615), with the (20S)-epimer often being more potent than the (20R)-epimer. mdpi.com This suggests that the spatial orientation of the side chain relative to the tetracyclic ring system is crucial for optimal interaction with the biological target.

The conformation of the side chain itself is also important. Cyclization of the C-17 side chain can play a significant role in affecting anti-proliferative potency. mdpi.com Furthermore, the presence of hydroxyl groups on the side chain, such as at C-25, has been shown to be important for activity. mdpi.com Studies on other dammarane derivatives have also highlighted the importance of hydroxylation at C-24 and C-25 for anti-inflammatory and glucose uptake activities. nih.gov

Key stereochemical determinants of activity for dammarane triterpenoids are summarized below.

Stereochemical FeatureObservationImplication for Activity
Configuration at C-20(20S) configuration is often more potent than (20R) mdpi.comCrucial for anti-proliferative effects
C-17 Side ChainCyclization affects potency mdpi.comInfluences interaction with biological targets
Hydroxylation at C-25Presence of 25-hydroxyl group is important mdpi.comContributes to anti-proliferative potency
Hydroxylation at C-24/C-25Dihydroxylation is critical for anti-inflammatory activity nih.govEssential for specific biological functions

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.gov These models are built by finding a statistical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities.

A typical QSAR study involves several steps. First, a dataset of compounds with known activities is collected. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govbas.bg

For example, a QSAR study on a series of wogonin (B1683318) derivatives found that high solubility and a low octanol/water partition coefficient were favorable for cytotoxic activity, while excessive electrostatic properties were unfavorable. nih.gov In another study on coumarin (B35378) derivatives, a linear correlation was found between the inhibitory activity against monoamine oxidase and the surface area of the compounds. bas.bg

While a specific QSAR model for (20S)-Dammar-24-ene-3beta,20-diol was not found in the provided search results, the principles of QSAR are broadly applicable. A QSAR study on dammarane derivatives could provide valuable insights into the key structural features required for a particular biological activity. Such a model could guide the synthesis of new analogs with enhanced potency and selectivity. The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), could further refine this understanding by considering the three-dimensional fields around the molecules. mdpi.com

The general workflow for a QSAR study is outlined below.

StepDescription
1. Data CollectionAssemble a set of compounds with measured biological activity.
2. Descriptor CalculationCompute molecular descriptors (e.g., steric, electronic, hydrophobic).
3. Model BuildingUse statistical methods (e.g., MLR, PLS) to create a predictive equation. nih.govbas.bg
4. Model ValidationAssess the predictive power and robustness of the model.
5. PredictionUse the validated model to predict the activity of new compounds.

Advanced Analytical Characterization in 20s Dammar 24 Ene 3beta,20 Diol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The ¹³C-NMR spectrum is equally informative. The presence of a hydroxyl group at C-3 generally results in a chemical shift for C-3 at approximately 79.0 ppm. The stereochemistry at C-20 significantly influences the chemical shifts of the surrounding carbons, particularly C-17, C-21, and C-22, which is a key diagnostic feature for distinguishing between 20(S) and 20(R) epimers. uniprot.orgwikipedia.org In the (20S) configuration, the C-21 methyl group experiences a downfield shift compared to the (20R) epimer.

Interactive Data Table: Representative ¹³C-NMR Chemical Shifts for the Dammarane (B1241002) Skeleton

CarbonChemical Shift (δ, ppm) Range
C-3~79.0
C-20~73.0
C-24~125.0
C-25~131.5

Note: These are representative values and can vary slightly based on the solvent and specific substitutions on the dammarane skeleton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (20S)-Dammar-24-ene-3beta,20-diol. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound can be ionized, often using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). oup.comresearchgate.net The resulting mass spectrum typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or adducts with solvent molecules. Fragmentation patterns observed in MS/MS experiments provide valuable structural information. For instance, the loss of water molecules from the hydroxyl groups at C-3 and C-20 is a common fragmentation pathway. oup.com The analysis of fragments from the side chain can also help confirm its structure. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of dammarenediol-II, where the compound is often derivatized to increase its volatility. mdpi.com The mass spectra obtained from GC-MS show characteristic fragmentation patterns that can be compared to spectral libraries for identification. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of (20S)-Dammar-24-ene-3beta,20-diol would be expected to show a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. sigmaaldrich.com Absorptions corresponding to C-H stretching of methyl and methylene (B1212753) groups would appear in the 2850–3000 cm⁻¹ region. The C=C stretching vibration of the double bond in the side chain would likely be observed around 1640 cm⁻¹.

Crystallographic Analysis for Absolute Configuration and Conformation (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration and three-dimensional conformation of a chiral molecule like (20S)-Dammar-24-ene-3beta,20-diol. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To date, a specific single-crystal X-ray structure of (20S)-Dammar-24-ene-3beta,20-diol has not been reported in publicly accessible databases. However, if such data were available, it would provide precise information on bond lengths, bond angles, and torsion angles, unequivocally establishing the stereochemistry at all chiral centers, including the critical C-3 and C-20 positions. The analysis would also reveal the conformation of the fused ring system and the orientation of the side chain. This information is invaluable for understanding structure-activity relationships and for computational modeling studies. The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Chromatographic Separations and Purity Assessment for Research

Chromatographic techniques are essential for the isolation, purification, and purity assessment of (20S)-Dammar-24-ene-3beta,20-diol from natural sources or synthetic mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of dammarane-type triterpenoids. oup.comnih.gov Reversed-phase HPLC, using a C18 column, is particularly effective. A typical mobile phase consists of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. oup.com Detection is commonly achieved using a UV detector, often at a wavelength around 203 nm, or with an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore. The purity of a sample of (20S)-Dammar-24-ene-3beta,20-diol can be determined by the presence of a single, sharp peak in the chromatogram under optimized conditions.

Interactive Data Table: Example HPLC Parameters for Dammarane Triterpenoid (B12794562) Separation

ParameterCondition
Column Reversed-phase C18
Mobile Phase Methanol/Water or Acetonitrile/Water gradient
Flow Rate Typically 1.0 mL/min
Detection UV at ~203 nm or ELSD

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of (20S)-Dammar-24-ene-3beta,20-diol. mdpi.com Due to the low volatility of the compound, derivatization, such as silylation, is often required to convert the hydroxyl groups into more volatile ethers. The separation is typically performed on a capillary column with a non-polar stationary phase. The retention time of the derivatized compound can be used for identification and quantification, while the mass spectrum provides structural confirmation.

Computational and In Silico Analytical Approaches for Structural and Mechanistic Insights

Computational and in silico methods are increasingly being used to complement experimental data and to provide deeper insights into the structural and mechanistic aspects of triterpenoids like (20S)-Dammar-24-ene-3beta,20-diol.

Molecular Modeling and Conformational Analysis: Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to predict the low-energy conformations of (20S)-Dammar-24-ene-3beta,20-diol. These calculations can help to understand the flexibility of the molecule and the preferred orientations of the side chain, which can be important for its biological activity.

In Silico Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov In silico docking studies can be used to investigate the potential interactions of (20S)-Dammar-24-ene-3beta,20-diol with various biological targets. By modeling the binding of the compound to the active site of an enzyme, for example, researchers can gain insights into its potential mechanism of action and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. These studies are valuable for guiding the design of new analogs with improved activity.

Q & A

Q. What experimental methods are recommended for structural elucidation of Dammar-24-ene-3β,20-diol, (20S)-?

Single-crystal X-ray diffraction is the gold standard for determining stereochemistry and crystallographic parameters. Key metrics include refinement to RR-factor values < 0.1, data-to-parameter ratios > 40:1, and validation using software like SHELX or OLEX2. For example, a 2012 study resolved the compound’s monohydrate structure with R=0.077R = 0.077, confirming the (20S) configuration and hydrogen-bonding networks . Complementary techniques like NMR (e.g., 1H^1H, 13C^13C, DEPT, HSQC) should be used to assign proton and carbon signals, particularly for distinguishing hydroxyl groups and olefinic protons.

Q. How can Dammar-24-ene-3β,20-diol, (20S)- be extracted and purified from plant sources?

Ethnopharmacological studies (e.g., Aglaia exima bark) suggest maceration with polar solvents (e.g., methanol or ethanol) followed by sequential liquid-liquid partitioning (e.g., hexane/ethyl acetate/water). Column chromatography using silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) isolates the compound. Purity is validated via TLC and HPLC (C18 columns, UV detection at 210–240 nm) .

Q. What chromatographic and spectroscopic techniques are critical for characterizing this compound?

  • HPLC-DAD/MS : Reversed-phase C18 columns with isocratic elution (acetonitrile/water + 0.1% formic acid) enable retention time and exact mass determination (m/zm/z 444.73 for [M+H]+^+) .
  • GC-MS : Trimethylsilyl (TMS) derivatization enhances volatility for analyzing fragmentation patterns (e.g., loss of hydroxyl groups).
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and 1640 cm1^{-1} (C=C stretch) confirm functional groups .

Advanced Research Questions

Q. How can in silico models predict the toxicity of Dammar-24-ene-3β,20-diol, (20S)- and its derivatives?

Virtual screening workflows integrating PubChem toxicity datasets (e.g., liver toxicity, carcinogenicity) and molecular docking (e.g., binding to cytochrome P450 enzymes) can identify potential risks. A 2022 study flagged its 3-acetate derivative for hepatotoxicity and developmental toxicity using similarity thresholds (>70% to known toxicants) and text mining of PubMed/MEDLINE abstracts . Experimental validation via in vitro assays (e.g., HepG2 cell viability, Ames test) is recommended to resolve false positives.

Q. How should researchers address contradictions in pharmacological data across studies?

Discrepancies (e.g., conflicting bioactivity reports) require meta-analysis of experimental conditions:

  • Dose-response curves : Compare EC50_{50} values across cell lines (e.g., cancer vs. normal).
  • Solvent effects : DMSO concentration >0.1% may artifactually modulate activity.
  • Assay specificity : Use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What experimental designs are suitable for investigating metabolic pathways of this compound in biological systems?

  • Stable isotope tracing : Administer 13C^{13}C-labeled compound to model organisms (e.g., insects, rodents) and track incorporation into sterol metabolites via LC-HRMS.
  • Enzyme inhibition : Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to identify phase I metabolism nodes.
  • Metabolomics : Untargeted MS/MS profiling of urine/plasma detects phase II conjugates (e.g., glucuronides) .

Q. What mechanistic studies can elucidate the compound’s bioactivity in disease models?

  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, lipid metabolism).
  • Molecular dynamics simulations : Model interactions with nuclear receptors (e.g., LXR, FXR) to predict gene regulation effects.
  • CRISPR screening : Knockout candidate targets (e.g., CYP3A4) to validate functional roles in observed bioactivity .

Methodological Notes

  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata (e.g., crystallographic data in CIF format) .
  • Ethnopharmacological Validation : Pair traditional use claims (e.g., anti-inflammatory) with in vivo models (e.g., carrageenan-induced edema in rats) and phytochemical standardization .
  • Conflict of Interest : Disclose funding sources and computational tool biases (e.g., proprietary vs. open-source software) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.